molecular formula C18H18N6O3 B2621406 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 2034376-43-5

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B2621406
CAS No.: 2034376-43-5
M. Wt: 366.381
InChI Key: MIWBWXPXNVJQDL-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that features a benzodioxole moiety, a triazolopyrazine ring, and a piperazine ring

Mechanism of Action

This compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to take appropriate safety measures when handling similar compounds, such as wearing protective gloves, eye protection, and respiratory protection . It is also advised to operate in a well-ventilated area and avoid inhaling its vapors .

Future Directions

The compound is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties that may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Triazolopyrazine Ring: This involves the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Coupling of the Benzodioxole and Triazolopyrazine Units: This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The triazolopyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazolopyrazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the triazolopyrazine ring can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-12-20-21-17-16(19-4-5-24(12)17)22-6-8-23(9-7-22)18(25)13-2-3-14-15(10-13)27-11-26-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWBWXPXNVJQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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